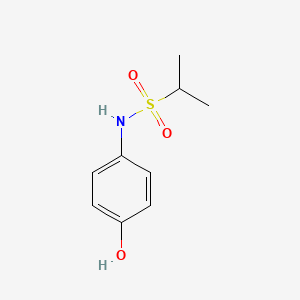
1,3,7-Trimethoxy-6-methyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,7-Trimethoxy-6-methyl-9H-carbazole is a chemical compound belonging to the class of carbazoles. Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their diverse applications in various fields, including optoelectronics, pharmaceuticals, and materials science .
Métodos De Preparación
The synthesis of 1,3,7-Trimethoxy-6-methyl-9H-carbazole typically involves the methylation of carbazole derivatives. One common synthetic route includes the reaction of carbazole with methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to achieve high yields .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
1,3,7-Trimethoxy-6-methyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced carbazole derivatives.
Aplicaciones Científicas De Investigación
1,3,7-Trimethoxy-6-methyl-9H-carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex carbazole derivatives, which are important in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1,3,7-Trimethoxy-6-methyl-9H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in modulating its activity by influencing its binding affinity and specificity. The compound can interact with various signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
1,3,7-Trimethoxy-6-methyl-9H-carbazole can be compared with other carbazole derivatives such as:
1,3,6-Trimethoxy-9H-carbazole: Similar in structure but differs in the position of the methoxy groups, leading to different chemical and biological properties.
1,3,7-Trimethoxy-9H-carbazole: Lacks the methyl group at the 6-position, which can affect its reactivity and applications.
3,6-Dimethoxy-9H-carbazole:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting impact on its chemical behavior and applications.
Propiedades
Número CAS |
919090-32-7 |
|---|---|
Fórmula molecular |
C16H17NO3 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
1,3,7-trimethoxy-6-methyl-9H-carbazole |
InChI |
InChI=1S/C16H17NO3/c1-9-5-11-12-6-10(18-2)7-15(20-4)16(12)17-13(11)8-14(9)19-3/h5-8,17H,1-4H3 |
Clave InChI |
FXDDHGHJTKHVMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1OC)NC3=C2C=C(C=C3OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12636053.png)
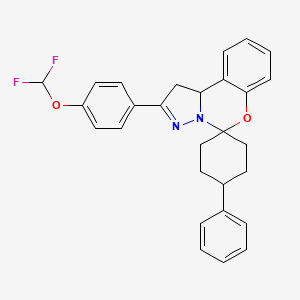
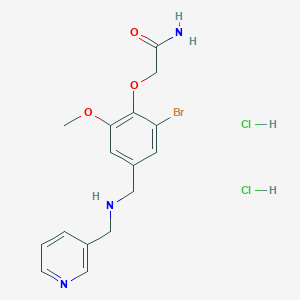
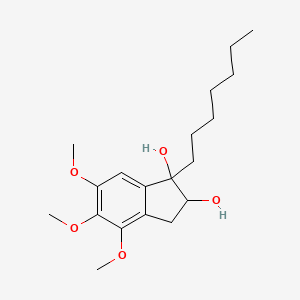

![1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one](/img/structure/B12636078.png)
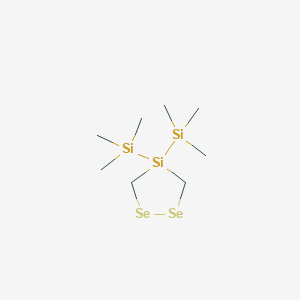
![1-(benzenesulfonyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-3-carboxamide](/img/structure/B12636088.png)
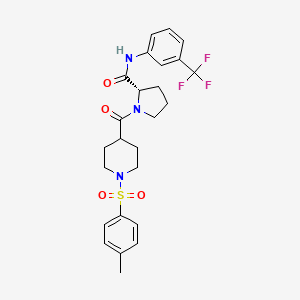

![N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine](/img/structure/B12636114.png)
![2,2'-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene)](/img/structure/B12636135.png)
![1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one](/img/structure/B12636141.png)
